

Application Notes: dl-Tetrandrine as a Tool for Calcium Signaling Research

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Compound of Interest		
Compound Name:	dl-Tetrandrine	
Cat. No.:	B15580021	Get Quote

Introduction

dl-Tetrandrine is a bis-benzylisoquinoline alkaloid originally isolated from the root of Stephania tetrandra.[1][2] Long used in traditional Chinese medicine for conditions like hypertension, it is now recognized by researchers as a versatile pharmacological tool for investigating calcium (Ca²⁺) signaling pathways.[3][4] Its primary mechanism of action involves the blockade of various calcium channels, making it a valuable agent for dissecting the complex roles of Ca²⁺ influx and intracellular Ca²⁺ release in cellular physiology and pathophysiology.[5] These notes provide an overview of **dl-Tetrandrine**'s applications, mechanisms, and protocols for its use in a research setting.

Mechanism of Action

dl-Tetrandrine exhibits a broad-spectrum antagonistic effect on multiple types of Ca²⁺ channels and signaling pathways. Its utility as a research tool stems from its ability to inhibit distinct routes of Ca²⁺ entry and release.

Voltage-Gated Calcium Channels (VGCCs): dl-Tetrandrine is a potent blocker of both L-type and T-type voltage-gated Ca²⁺ channels.[2][3][5] This inhibition is concentration-dependent and reversible.[2] It interacts with the benzothiazepine-binding site on the α1-subunit of the L-type channel, allosterically modulating ligand binding at other sites.[1][3] This makes it a useful tool for studying physiological processes regulated by these channels, such as cardiac muscle contraction, neurotransmitter release, and vascular smooth muscle tone.[1]
 [4]



- Store-Operated Calcium Entry (SOCE): **dl-Tetrandrine** inhibits Ca²⁺ release-activated Ca²⁺ (CRAC) channels, which mediate store-operated calcium entry.[6] This process is crucial for replenishing endoplasmic reticulum (ER) Ca²⁺ stores and sustaining Ca²⁺ signaling after initial release. The compound has been shown to block Ca²⁺ entry following the depletion of intracellular stores by agents like thapsigargin (TSG), a SERCA pump inhibitor.[4][6][7] This activity allows for the investigation of SOCE's role in non-excitable cells, such as endothelial and immune cells.[6][7]
- Intracellular Ca²⁺ Release: **dl-Tetrandrine** can mobilize Ca²⁺ from intracellular stores, specifically the same pool as thapsigargin, suggesting an effect on the endoplasmic reticulum.[7][8] However, it also inhibits agonist-induced Ca²⁺ release. For instance, it reduces the Ca²⁺ response to bradykinin and angiotensin II, which act via the inositol trisphosphate (IP₃) signaling system.[9]
- Transient Receptor Potential (TRP) Channels: Research indicates that **dl-Tetrandrine** can affect TRP channels. For example, it has been shown to decrease intracellular Ca²⁺ influx in podocytes overexpressing TRPC6, subsequently downregulating the Ca²⁺-dependent calpain-1 signaling pathway.[10][11] This suggests its utility in studying "TRP-opathies" and related signaling cascades.
- LIMP-2-Dependent Signaling: A novel mechanism identifies the lysosomal integral membrane protein-2 (LIMP-2) as a direct target of **dl-Tetrandrine**.[12][13] By binding to LIMP-2, tetrandrine inhibits the transport of lysosomal cholesterol and sphingosine. This disrupts a sphingosine-dependent Ca²⁺ release pathway mediated by two-pore channels (TPCs), which is crucial for processes like Ebola virus entry.[13]

Key Applications

- Dissecting VGCC-Mediated Events: Use dI-Tetrandrine to inhibit L-type and T-type channels to study their specific contributions to cellular depolarization, excitation-contraction coupling, and hormone secretion.[2][3]
- Investigating SOCE and CRAC Channels: Employ **dl-Tetrandrine** to block SOCE, allowing for the isolation and study of signaling pathways dependent on Ca²⁺ entry triggered by ER store depletion.[6][7]



- Probing Intracellular Store Dynamics: Use **dl-Tetrandrine** in combination with other agents like thapsigargin or IP₃-generating agonists to explore the regulation of Ca²⁺ release from and re-uptake into the ER.[4][9]
- Modulating TRP Channel Activity: Apply dl-Tetrandrine to investigate the physiological roles
 of specific TRP channels, such as TRPC6, in both normal and disease states.[10]
- Exploring Lysosomal Ca²⁺ Signaling: Utilize **dl-Tetrandrine** as a specific inhibitor of the LIMP-2/sphingosine/TPC pathway to study the role of lysosomal Ca²⁺ release in cellular metabolism and host-pathogen interactions.[13]

Quantitative Data Summary

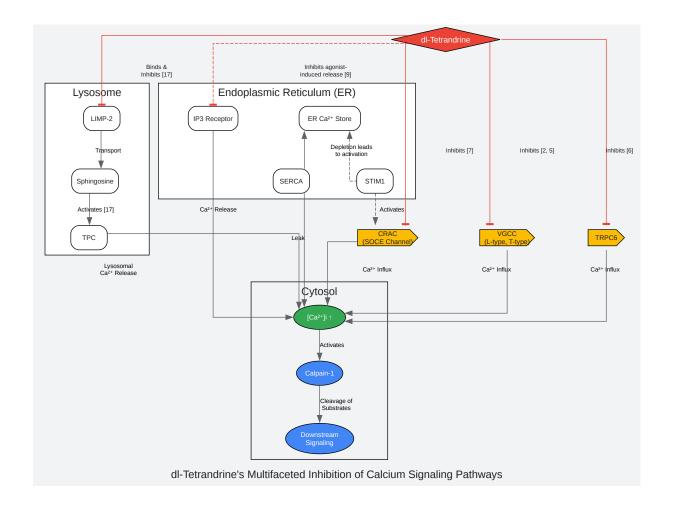
The following table summarizes the effective concentrations and inhibitory constants of **dl-Tetrandrine** across various experimental models.



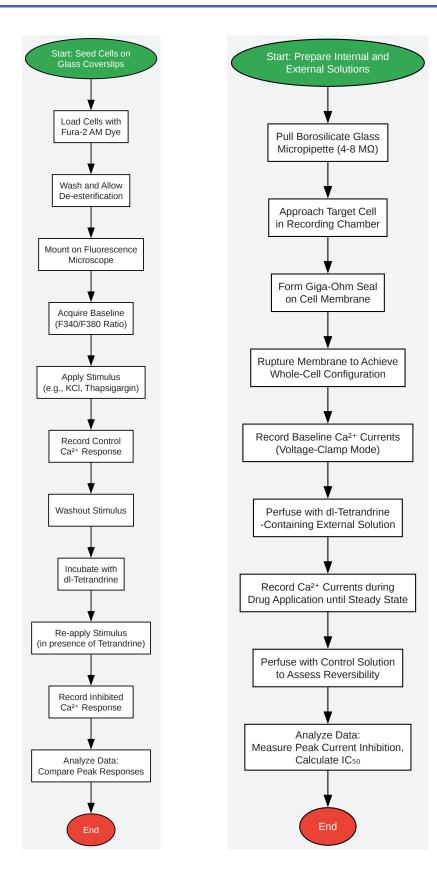
Target/Process	Cell Type	Measurement	Value	Reference
Store-Operated Ca ²⁺ Entry (Thapsigargin- induced)	Human Leukaemic HL- 60 Cells	IC50	20 μΜ	[7][8]
Intracellular Ca²+ Release	Human Leukaemic HL- 60 Cells	EC50	20 μΜ	[7][8]
L-type & T-type Ca ²⁺ Channels	Neonatal Rat Ventricular Cells	-	Concentration- dependent inhibition	[2]
Voltage- Dependent Ca²+ Currents	Cultured Foetal Mouse Neurons	Kd	8 μΜ	[14]
Ca ²⁺ Release- Activated Ca ²⁺ Channels	Bovine Pulmonary Artery Endothelial Cells	-	30 μM (inhibits TSG-induced [Ca²+]i rise)	[6]
Voltage- Dependent Ca ²⁺ Entry (KCI- induced)	NG108-15 Cells	-	100 μM (blocks [Ca²+]i increase)	[9]
TRPC6-Mediated Ca ²⁺ Influx	Mouse Podocytes	-	10 μM (no cytotoxicity observed)	[10]
L-type Ca ²⁺ Channel (CaV1.2)	-	IC50	14.2 nM	[15]

Diagrams and Visualizations









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